molecular formula C17H17NO2 B12940046 1-Benzyl-5,6-dimethoxy-1H-indole

1-Benzyl-5,6-dimethoxy-1H-indole

Cat. No.: B12940046
M. Wt: 267.32 g/mol
InChI Key: SCAAYDROBDJMEO-UHFFFAOYSA-N
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Description

1-Benzyl-5,6-dimethoxy-1H-indole is an indole derivative featuring a benzyl group at the 1-position and methoxy (-OCH₃) substituents at positions 5 and 6 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-benzyl-5,6-dimethoxyindole

InChI

InChI=1S/C17H17NO2/c1-19-16-10-14-8-9-18(15(14)11-17(16)20-2)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

SCAAYDROBDJMEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5,6-dimethoxy-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 1-Benzyl-5,6-dimethoxy-1H-indole, the starting materials would include 5,6-dimethoxyindole and benzyl halides, which undergo N-alkylation to introduce the benzyl group .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,6-dimethoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 5,6-dimethoxyindole-2-carboxylic acid, while substitution could introduce various functional groups at the 2 or 3 positions of the indole ring .

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6-dimethoxy-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 1-Benzyl-5,6-dimethoxy-1H-indole with structurally related compounds from the evidence, focusing on substituent effects, core heterocycles, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Structural and Physicochemical Data of Analogous Compounds
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
1-Benzyl-5,6-dimethoxy-1H-indole (Target) Indole 1-Benzyl, 5,6-dimethoxy C₁₇H₁₇NO₂ 267.33 Not reported Methoxy and benzyl substituents N/A
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid (3c) Indole 1-Methyl, 5,6-dimethoxy, 2-carboxylic acid C₁₂H₁₃NO₄ 235.24 210 Carboxylic acid enhances polarity
1-Benzyl-5,6-dichloro-2-phenyl-1H-benzo[d]imidazole (3p) Benzimidazole 1-Benzyl, 5,6-dichloro, 2-phenyl C₂₀H₁₄Cl₂N₂ 365.25 162–163 Dichloro and phenyl groups
1-Benzyl-5,6-difluoro-1H-benzimidazole Benzimidazole 1-Benzyl, 5,6-difluoro C₁₄H₁₀F₂N₂ 244.24 Not reported Fluorine substituents (electron-withdrawing)
4,6-Dimethoxy-1H-indole Indole 4,6-dimethoxy C₁₀H₁₁NO₂ 177.19 Not reported Positional isomer of target
5-Benzyloxy-1H-indole-2-carboxylic Acid (15) Indole 5-Benzyloxy, 2-carboxylic acid C₁₆H₁₃NO₃ 267.28 193–195 Benzyloxy group at position 5

Discussion of Key Differences and Implications

Core Heterocycle Variations
  • Indole vs. Benzimidazole: The target compound and 3c, 4,6-dimethoxy-1H-indole, and 15 share the indole core, which has a single nitrogen atom in the five-membered ring. In contrast, 3p and 1-Benzyl-5,6-difluoro-1H-benzimidazole feature a benzimidazole core with two nitrogen atoms.
Substituent Effects
  • Methoxy vs. Halogen Groups: Methoxy groups (-OCH₃) in the target compound are electron-donating, which could enhance the electron density of the aromatic ring.
  • Benzyl vs. Methyl or Carboxylic Acid Groups :
    • The benzyl group at position 1 in the target compound increases lipophilicity compared to the methyl group in 3c . The carboxylic acid in 3c and 15 introduces polarity, improving aqueous solubility but limiting membrane permeability .
Positional Isomerism
  • 4,6-Dimethoxy-1H-indole () is a positional isomer of the target compound, with methoxy groups at positions 4 and 6 instead of 5 and 6.

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